Welcome to the BenchChem Online Store!
molecular formula C7H4F3NO4 B153051 2-Nitro-4-(trifluoromethoxy)phenol CAS No. 129644-56-0

2-Nitro-4-(trifluoromethoxy)phenol

Cat. No. B153051
M. Wt: 223.11 g/mol
InChI Key: FNQAEUBXLFDRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04956370

Procedure details

53.4 g (0.3 mol) of 4-trifluoromethoxyphenol were allowed to drop at 25° C. in the course of 30 minutes into 75 ml of 30% strength nitric acid. The mixture was subsequently stirred for 2 hours at 25° C. and then poured into 500 ml of ice water, and the organic phase was separated off. Distillation of the latter yielded 56 g of product having a boiling point of 102° to 103° C. at 26 mbar, which corresponds to a yield of 83% of theory.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[N+:13]([O-])([OH:15])=[O:14]>>[N+:13]([C:6]1[CH:5]=[C:4]([O:3][C:2]([F:11])([F:12])[F:1])[CH:9]=[CH:8][C:7]=1[OH:10])([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
53.4 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 2 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
Distillation of the

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.